molecular formula C22H16F3N3O6S3 B11630252 2-[(5Z)-4-oxo-5-(2-oxo-1-{2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid

2-[(5Z)-4-oxo-5-(2-oxo-1-{2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid

Cat. No.: B11630252
M. Wt: 571.6 g/mol
InChI Key: WAQMHVNONNSMQL-ZCXUNETKSA-N
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Description

2-[(5Z)-4-oxo-5-(2-oxo-1-{2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid is a complex organic compound with a unique structure that includes multiple functional groups such as indole, thiazolidine, and sulfonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-4-oxo-5-(2-oxo-1-{2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiazolidine ring and the sulfonic acid group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-[(5Z)-4-oxo-5-(2-oxo-1-{2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Its unique structure suggests potential therapeutic applications, possibly as an anti-cancer or anti-inflammatory agent.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(5Z)-4-oxo-5-(2-oxo-1-{2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid apart is its combination of functional groups, which confer unique chemical properties and potential applications. The presence of the trifluoromethyl group, in particular, can enhance its biological activity and stability.

Properties

Molecular Formula

C22H16F3N3O6S3

Molecular Weight

571.6 g/mol

IUPAC Name

2-[(5Z)-4-oxo-5-[2-oxo-1-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]indol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid

InChI

InChI=1S/C22H16F3N3O6S3/c23-22(24,25)12-4-3-5-13(10-12)26-16(29)11-28-15-7-2-1-6-14(15)17(19(28)30)18-20(31)27(21(35)36-18)8-9-37(32,33)34/h1-7,10H,8-9,11H2,(H,26,29)(H,32,33,34)/b18-17-

InChI Key

WAQMHVNONNSMQL-ZCXUNETKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CCS(=O)(=O)O)/C(=O)N2CC(=O)NC4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O)C(=O)N2CC(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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